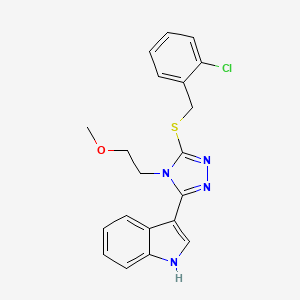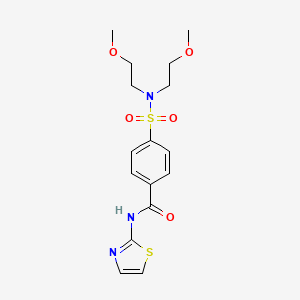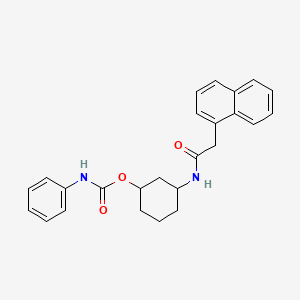
3-(5-((2-chlorobenzyl)thio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazole ring, a benzyl group, a thioether linkage, and an indole ring. The 1,2,4-triazole ring is a five-membered ring system containing a three-nitrogen and two-carbon atoms .
Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the 1,2,4-triazole ring, the benzyl group, the thioether linkage, and the indole ring. The 1,2,4-triazole ring, in particular, is known to participate in a variety of chemical reactions .
Scientific Research Applications
Synthesis and Characterization
Research on compounds structurally related to 3-(5-((2-chlorobenzyl)thio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole involves the synthesis of novel heterocyclic compounds that offer a broad range of applications in scientific research. For instance, the synthesis of new nanomeric fused cyclic thiosemicarbazones and their mercuric(II) salts has been explored, focusing on their potential use as chelating agents and biocidal properties against specific snails responsible for diseases like Bilhariziasis (Makki, Abdel-Rahman, & El-Shahawi, 2014). Additionally, the study of molecular, electronic, nonlinear optical, and spectroscopic properties of similar heterocyclic compounds can provide insights into their potential applications in various fields, including materials science and pharmacology (Beytur & Avinca, 2021).
Biological and Pharmacological Studies
Compounds with structures akin to this compound have been investigated for their biological and pharmacological activities. Studies have examined the synthesis of novel heterocyclic compounds derived from related structures and their potential as enzyme inhibitors, revealing promising anti-lipase and anti-α-glucosidase activities (Bekircan, Ülker, & Menteşe, 2015). Furthermore, research into the synthesis and in-vitro anticancer activity of bis(indolyl) derivatives highlights the potential of these compounds in developing new therapeutic agents (Kumar et al., 2011).
Material Science and Electrochemistry
The electrosynthesis of polymers based on indole derivatives demonstrates the potential of these compounds in material science, particularly in the development of new electrochromic materials (Carbas, Kıvrak, & Kavak, 2017). Such studies pave the way for the creation of innovative materials with unique optical and electrochemical properties.
Safety and Hazards
Properties
IUPAC Name |
3-[5-[(2-chlorophenyl)methylsulfanyl]-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4OS/c1-26-11-10-25-19(16-12-22-18-9-5-3-7-15(16)18)23-24-20(25)27-13-14-6-2-4-8-17(14)21/h2-9,12,22H,10-11,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJAJTMMKUWEVHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NN=C1SCC2=CC=CC=C2Cl)C3=CNC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Phenyl-2-[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2354615.png)
![3-((6-methyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2354617.png)
![2-(4-Butoxyphenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2354621.png)
![2-{[4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2354622.png)
![2-{[2-(Trifluoromethyl)phenyl]methyl}oxirane](/img/structure/B2354623.png)
![5-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2354624.png)

![2-[[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2354629.png)
![3-chloro-4-fluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2354632.png)
![N-(3,4-dichlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2354633.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2354635.png)


